molecular formula C9H10BrN3O B13067644 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13067644
M. Wt: 256.10 g/mol
InChI Key: FTMFSESSQYNHBH-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction, which efficiently introduces aryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like ethanol or water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Bases: Such as potassium carbonate for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s fluorescent properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-6-ethyl-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H10BrN3O/c1-3-6-5(2)13-8(12-9(6)14)7(10)4-11-13/h4H,3H2,1-2H3,(H,12,14)

InChI Key

FTMFSESSQYNHBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)NC1=O)C

Origin of Product

United States

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